(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
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Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various cellular targets, influencing cell viability .
Mode of Action
It’s worth noting that similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells .
Biochemical Pathways
Similar compounds have been observed to influence various biochemical pathways, leading to changes in cell viability .
Result of Action
Similar compounds have been observed to produce a loss of cell viability in mcf-10a cells .
Biological Activity
The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives, recognized for their diverse biological activities. This compound's structure features a cyclopropylthiazole moiety and a piperazine ring, suggesting potential interactions with various biological targets, making it an important subject in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O2S, with a molecular weight of 385.5 g/mol. The presence of functional groups such as thiazole and piperazine enhances its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H27N3O2S |
Molecular Weight | 385.5 g/mol |
CAS Number | 1105233-64-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing cyclopropyl and thiazole precursors.
- Piperazine Coupling : Reaction with piperazine derivatives to introduce the piperazine moiety.
- Methanone Linkage : Final coupling with a p-tolyl group to form the methanone structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some studies report that related thiazole derivatives demonstrate significant cytotoxic effects against cancer cell lines, indicating potential antitumor properties.
- Antimicrobial Properties : The structural components suggest possible antimicrobial effects, as many piperazine derivatives show activity against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which may be relevant for therapeutic applications.
Case Studies
- Antitumor Activity : A study assessed the cytotoxicity of thiazole derivatives against various cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation in certain cases.
- Antimicrobial Testing : Another investigation tested similar compounds against pathogenic bacteria, showing promising results in inhibiting bacterial growth.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding : Potential binding to receptors that mediate inflammatory responses or tumor growth.
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-2-4-16(5-3-14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODZEDOOWXNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.